

Application Note: Copper-Catalyzed Synthesis of N-Aryl Pyrrolidines

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Compound of Interest

Compound Name: *1-Phenylpyrrolidine*

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Introduction

N-aryl pyrrolidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules and natural products. The copper-catalyzed N-arylation of pyrrolidine and its derivatives, a variation of the Ullmann condensation and Goldberg reaction, provides a powerful and versatile method for the synthesis of these valuable scaffolds.^{[1][2]} This application note details a robust protocol for the synthesis of N-aryl pyrrolidines via copper-catalyzed cross-coupling of pyrrolidine (or its derivatives) with aryl halides. Recent advancements in this field have led to the development of milder reaction conditions through the use of various ligands, expanding the substrate scope and improving reaction efficiency.^[1]

Reaction Principle

The copper-catalyzed N-arylation of pyrrolidines follows a catalytic cycle that is generally understood to involve a copper(I)/copper(III) redox couple. The key steps include the formation of a copper(I)-amide or -amide complex, followed by oxidative addition of the aryl halide to the copper center to form a copper(III) intermediate. Subsequent reductive elimination yields the desired N-aryl pyrrolidine product and regenerates the active copper(I) catalyst, thus completing the cycle.^[2] The use of specific ligands can facilitate these steps, allowing the reaction to proceed under milder conditions and with a broader range of substrates.

Experimental Protocols

This section provides detailed methodologies for two representative copper-catalyzed N-arylation reactions to synthesize N-aryl pyrrolidine derivatives.

Protocol 1: N-Arylation of 2-Pyrrolidone with Aryl Iodides

This protocol is adapted from a procedure utilizing (S)-N-methylpyrrolidine-2-carboxylate as a ligand for the Goldberg-type N-arylation of amides.[1][3]

Materials:

- Aryl iodide (1.2 mmol)
- 2-Pyrrolidone (amide, 1.0 mmol)
- Copper(I) iodide (CuI, 0.05 mmol)
- (S)-N-methylpyrrolidine-2-carboxylate (ligand, 0.1 mmol)
- Potassium phosphate (K_3PO_4 , 1.0 mmol)
- Dimethyl sulfoxide (DMSO, 1.0 mL)
- Ethyl acetate (EtOAc)
- Hexane
- Celite
- Argon (Ar) gas supply
- Reaction vessel (e.g., Schlenk tube)
- Standard laboratory glassware
- Magnetic stirrer and heating block

- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- To a dry reaction vessel, add CuI (0.05 mmol), K₃PO₄ (1.0 mmol), the ligand (0.1 mmol), and the amide (1.0 mmol).
- Evacuate the vessel and backfill with argon. This step should be repeated three times to ensure an inert atmosphere.
- Add DMSO (1.0 mL) and the aryl iodide (1.2 mmol) to the reaction mixture at room temperature under an argon atmosphere.
- Stir the mixture at 110 °C for 5 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with EtOAc and filter through a pad of Celite, eluting with additional EtOAc.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the resulting residue by silica gel column chromatography using a mixture of hexane and EtOAc as the eluent to obtain the pure N-aryl-2-pyrrolidone product.

Protocol 2: N-Arylation of Pyrrolidine with Aryl Chlorides

This protocol is based on a mild method for the copper-catalyzed amination of aryl chlorides using a sterically hindered N¹,N²-diaryl diamine ligand.^{[4][5]}

Materials:

- Aryl chloride (0.5 mmol)
- Pyrrolidine (amine, 0.7 mmol)
- Copper(I) bromide (CuBr, 5 mol %)

- N¹,N²-diarylbenzene-1,2-diamine ligand (e.g., L5 as described in the source, 10 mol %)[4]
- Sodium methoxide (NaOMe, 0.75 mmol)
- Dimethyl sulfoxide (DMSO, 0.5 mL)
- Standard laboratory glassware for inert atmosphere techniques
- Magnetic stirrer and heating block

Procedure:

- In a glovebox or under an inert atmosphere, combine the aryl chloride (0.5 mmol), the amine (0.7 mmol), CuBr (5 mol %), the diamine ligand (10 mol %), and NaOMe (0.75 mmol) in a reaction vial.
- Add DMSO (0.5 mL) to the vial.
- Seal the vial and remove it from the glovebox.
- Place the vial in a pre-heated heating block at 40 °C and stir for 24 hours.
- Upon completion, the reaction mixture can be worked up using standard aqueous extraction and purification by column chromatography to isolate the N-aryl pyrrolidine product.

Data Presentation

The following tables summarize quantitative data from the literature for the copper-catalyzed synthesis of N-aryl pyrrolidines and related compounds under various conditions.

Table 1: Copper-Catalyzed N-Arylation of 2-Pyrrolidone with Various Aryl Iodides[1][3]

Entry	Aryl Iodide	Product	Yield (%)
1	Iodobenzene	1-Phenylpyrrolidin-2-one	92
2	4-Iodoacetophenone	1-(4-Acetylphenyl)pyrrolidin-2-one	85
3	4-Iodobenzotrifluoride	1-(4-((Trifluoromethyl)phenyl)pyrrolidin-2-one	82
4	4-Iodotoluene	1-(4-Methylphenyl)pyrrolidin-2-one	90
5	4-Iodoanisole	1-(4-Methoxyphenyl)pyrrolidin-2-one	88
6	1-Bromo-4-iodobenzene	1-(4-Bromophenyl)pyrrolidin-2-one	86
7	2-Iodotoluene	1-(o-Tolyl)pyrrolidin-2-one	85
8	1-Iodonaphthalene	1-(Naphthalen-1-yl)pyrrolidin-2-one	88

Reaction Conditions: 2-Pyrrolidone (1.0 mmol), Aryl Iodide (1.2 mmol), CuI (5 mol%), (S)-N-methylpyrrolidine-2-carboxylate (10 mol%), K₃PO₄ (1.0 mmol), DMSO, 110 °C, 5 h.

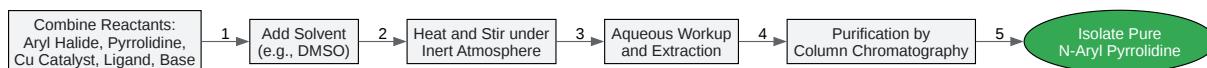
Table 2: Copper-Catalyzed Amination of Aryl Halides with Cyclic Amines[4][6]

Entry	Aryl Halide	Amine	Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-Chlorobenzonitrile	Pyrrolidine	L5	NaOMe	DMSO	40	24	92
2	4-Chloro-N,N-dimethylbenzamide	Pyrrolidine	L5	NaOMe	DMSO	40	24	95
3	1-Bromo-4-methoxybenzene	Pyrrolidine	None	K ₃ PO ₄	Dioxane	100	24	94
4	1-Bromo-4-nitrobenzene	Pyrrolidine	None	K ₃ PO ₄	Dioxane	100	24	98

L5 = N¹,N²-diarylbenzene-1,2-diamine ligand as described in the source.[4]

Visualizations

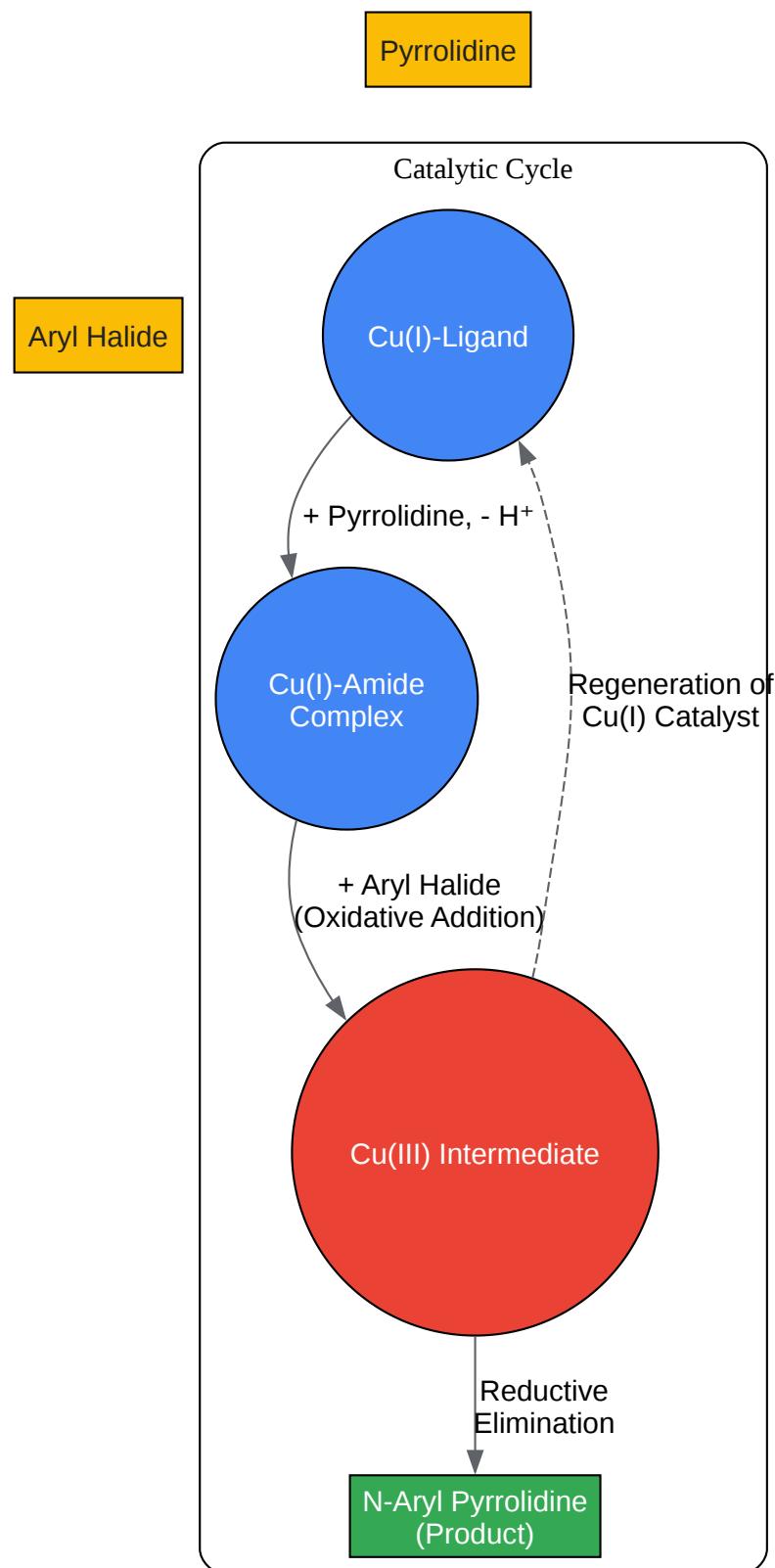
Experimental Workflow



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Caption: General experimental workflow for the copper-catalyzed synthesis of N-aryl pyrrolidines.

Proposed Catalytic Cycle



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Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of pyrrolidine.

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